molecular formula C27H26FN3O3S B2971148 N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115526-12-9

N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2971148
CAS No.: 1115526-12-9
M. Wt: 491.58
InChI Key: UMCHBIXPJQMDLZ-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazoline-4-one core with distinct substituents:

  • Position 2: A 4-fluorobenzylthio group, introducing sulfur-based lipophilicity and fluorine-driven electronic effects.
  • Position 7: An N,N-diethyl carboxamide, enhancing solubility and influencing binding affinity through alkyl chain interactions.

Properties

IUPAC Name

N,N-diethyl-2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-4-30(5-2)25(32)19-11-14-23-24(15-19)29-27(35-17-18-9-12-20(28)13-10-18)31(26(23)33)21-7-6-8-22(16-21)34-3/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCHBIXPJQMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structure of quinazolines can be modified to enhance their pharmacological profiles, making them valuable in drug design.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often depends on various substituents at specific positions on the ring. For instance:

  • Substituents at the 2 and 4 positions can influence the compound's affinity for biological targets.
  • Alkyl and aryl groups can enhance lipophilicity, affecting absorption and distribution.
  • Functional groups such as amides, esters, and halogens (e.g., fluorine) can modulate activity by altering electronic properties.

Anticancer Activity

Several studies have reported that quinazoline derivatives exhibit significant anticancer activity. The mechanism typically involves:

  • Inhibition of Kinases: Many quinazoline derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival. For example, compounds like gefitinib are well-known EGFR inhibitors used in lung cancer treatment.

Antimicrobial Activity

Quinazolines have also demonstrated antimicrobial properties against various pathogens. The presence of specific substituents can enhance efficacy against bacteria and fungi.

Anti-inflammatory Effects

Some quinazoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Quinazoline Derivatives:
    • A series of quinazoline derivatives were synthesized and tested for their anticancer activity against several cancer cell lines (e.g., MCF-7, HepG2).
    • Results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, showcasing their potential as therapeutic agents.
  • Antimicrobial Evaluation:
    • A study evaluated the antimicrobial activity of various substituted quinazolines against Gram-positive and Gram-negative bacteria.
    • Compounds with halogenated phenyl groups showed enhanced antibacterial activity compared to unsubstituted analogs.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayIC50/ED50 Values
Compound AAnticancerEGFR Kinase0.5 μM
Compound BAntimicrobialStaphylococcus aureus10 μg/mL
Compound CAnti-inflammatoryTNF-alpha inhibition5 μM

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Differences vs. Target Compound Reference ID
Target Compound Quinazoline-4-one 2: 4-Fluorobenzylthio; 3: 3-Methoxyphenyl; 7: N,N-Diethyl carboxamide ~452.5 (calculated) Reference for comparison -
A22 (Phthalazin-1-one derivative) Phthalazin-1-one 4: Difluorocyclohexane-carbonyl piperazine; 3: Fluorobenzyl 499.23 Phthalazine core; bulkier substituent at position 4
B2 (Hydrazide derivative) Phthalazin-1-one 5: Fluorobenzyl; N′-propyl hydrazide 355.16 Smaller molecular weight; hydrazide vs. carboxamide
Quinazoline derivative Quinazoline-4-one 2: 2-Chloro-6-fluorobenzylthio; 3: Tetrahydrofuran-methyl; 7: Cyclopentyl carboxamide 516.0 Chloro-fluoro substitution; cyclic ether at position 3
Quinazoline derivative Quinazoline-4-one 3: 2-Methoxyphenyl; 7: 4-Acetylaminophenyl carboxamide 428.4 Acetylaminophenyl group; no sulfur substituent
Quinazoline derivative Quinazoline-4-one 3: 3-Chloro-4-methoxyphenyl; 7: 3-Methoxyphenyl carboxamide 435.9 Chloro-methoxy substitution; dual methoxy groups

Key Findings

Core Heterocycle Influence: Quinazoline-4-one derivatives (e.g., –14) share a common scaffold with the target compound, enabling direct comparison of substituent effects.

Substituent Effects :

  • Fluorobenzylthio vs. Halogenated Benzyl Groups : The target’s 4-fluorobenzylthio group provides moderate lipophilicity, whereas ’s 2-chloro-6-fluorobenzylthio introduces greater steric hindrance and electronic withdrawal .
  • Carboxamide Variations : The N,N-diethyl group (target) enhances solubility compared to cyclopentyl () or aryl carboxamides (–14), which may reduce metabolic clearance.

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